4-Hydroxyphenylacetic acid-d6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

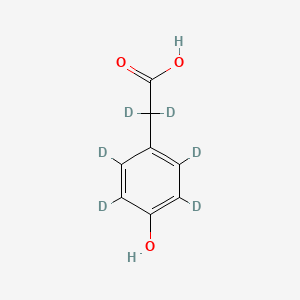

C8H8O3 |

|---|---|

Peso molecular |

158.18 g/mol |

Nombre IUPAC |

2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetic acid |

InChI |

InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11)/i1D,2D,3D,4D,5D2 |

Clave InChI |

XQXPVVBIMDBYFF-NVSFMWKBSA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)O)[2H])[2H])O)[2H] |

SMILES canónico |

C1=CC(=CC=C1CC(=O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

4-Hydroxyphenylacetic acid-d6 chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Hydroxyphenylacetic acid-d6, a deuterated analog of the biologically significant metabolite, 4-Hydroxyphenylacetic acid. This document is intended to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics.

Core Chemical Properties

This compound (4-HPAA-d6) is a stable isotope-labeled form of 4-Hydroxyphenylacetic acid (4-HPAA), where six hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of 4-HPAA in various biological matrices.

Table 1: Chemical and Physical Properties of this compound and its non-deuterated analog.

| Property | This compound | 4-Hydroxyphenylacetic acid |

| CAS Number | 100287-06-7[1][2] | 156-38-7[3] |

| Molecular Formula | C₈H₂D₆O₃[1] | C₈H₈O₃[3] |

| Molecular Weight | 158.19 g/mol [1] | 152.15 g/mol [3] |

| Appearance | Off-white to pink solid[4] | White to cream or light tan crystalline powder[5][6] |

| Melting Point | No data available | 148-151 °C[4] |

| Boiling Point | No data available | No definitive data available[7] |

| Solubility | No data available* | Soluble in dimethyl sulfoxide (B87167) and methanol. Slightly soluble in water.[7] |

| Storage | 2-8°C Refrigerator[1] | Room temperature, in a dry and well-ventilated place[7] |

Synthesis of this compound

While a specific detailed protocol for the synthesis of this compound is not widely published, a common strategy for preparing deuterated aromatic compounds involves using deuterated starting materials in established synthesis routes. Below is a conceptual protocol based on the known synthesis of 4-Hydroxyphenylacetic acid.

Conceptual Synthesis Workflow:

Caption: A plausible synthetic route to this compound.

Experimental Protocol (Conceptual):

This protocol is a hypothetical adaptation of a known synthesis for the non-deuterated compound. Researchers should perform appropriate optimization and characterization.

Materials:

-

Phenol-d6

-

Glyoxylic acid

-

Sodium hydroxide

-

Red phosphorus

-

Hydriodic acid

-

Appropriate solvents (e.g., water, acetic acid)

Procedure:

-

Formation of the Mandelic Acid Intermediate:

-

Dissolve Phenol-d6 in an aqueous solution of sodium hydroxide.

-

Add an aqueous solution of glyoxylic acid to the reaction mixture.

-

Stir the reaction at a controlled temperature (e.g., room temperature) for several hours.

-

Acidify the reaction mixture to precipitate the 4-Hydroxy-α-hydroxyphenylacetic acid-d5 intermediate.

-

Filter and wash the precipitate.

-

-

Reduction to this compound:

-

Suspend the dried intermediate in a suitable solvent such as acetic acid.

-

Add red phosphorus and a catalytic amount of hydriodic acid.

-

Reflux the mixture for several hours until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and filter to remove excess phosphorus.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

Application in Quantitative Analysis: Internal Standard in LC-MS/MS

This compound is an excellent internal standard for the accurate quantification of endogenous 4-HPAA in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the analyte, ensuring similar extraction efficiency and ionization response, while its mass difference allows for clear differentiation by the mass spectrometer.

Experimental Workflow for Quantification of 4-HPAA:

Caption: Sample preparation and analysis workflow for 4-HPAA.

Detailed Experimental Protocol (Representative Method):

This protocol is adapted from a published method for the analysis of similar phenolic acids in human serum[8][9].

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of a working solution of this compound (concentration to be optimized based on the expected analyte levels).

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. UPLC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.2% acetic acid in water.

-

Mobile Phase B: 0.2% acetic acid in acetonitrile.

-

Gradient Elution:

-

0-4 min: 5% B

-

4-8.5 min: 5-35% B

-

8.5-8.55 min: 35-100% B

-

8.55-9.5 min: 100% B

-

9.5-9.55 min: 100-5% B

-

9.55-10 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

-

MRM Transitions (Hypothetical):

-

4-HPAA: Q1: 151.0 m/z -> Q3: 107.0 m/z

-

4-HPAA-d6: Q1: 157.0 m/z -> Q3: 113.0 m/z (Note: MRM transitions should be optimized for the specific instrument used.)

-

Biological Significance and Signaling Pathways

4-Hydroxyphenylacetic acid is a major microbial metabolite of dietary polyphenols and has been shown to possess antioxidant properties. One of the key mechanisms underlying its protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Nrf2 Signaling Pathway Activation by 4-Hydroxyphenylacetic acid:

Caption: 4-HPAA induces the Nrf2 antioxidant response pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon stimulation by compounds like 4-HPAA, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and phase II detoxification enzymes. This cellular defense mechanism helps to mitigate oxidative stress and protect cells from damage.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. 4-Hydroxyphenylacetic acid(156-38-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 4-Hydroxyphenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 4-Hydroxyphenylacetic Acid-d6

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Hydroxyphenylacetic acid-d6 (4-HPAA-d6), a deuterated isotopologue of the naturally occurring phenolic compound. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the preparation and characterization of this stable isotope-labeled compound. 4-HPAA-d6 is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard in mass spectrometry-based bioanalysis.

Synthesis of this compound

The synthesis of this compound can be approached through various strategies. A common and effective method involves the deuteration of a suitable precursor. The following protocol describes a robust two-step synthesis starting from commercially available 4-Hydroxyphenylacetic acid, involving a platinum-catalyzed hydrogen-deuterium (H-D) exchange to achieve high isotopic enrichment on the aromatic ring, followed by deuteration of the benzylic position.

Experimental Protocol: Synthesis

Step 1: Platinum-Catalyzed Aromatic H-D Exchange

This step focuses on exchanging the four protons on the phenyl ring with deuterium (B1214612) atoms using deuterium oxide (D₂O) as the deuterium source and a platinum-on-carbon (Pt/C) catalyst.

-

Materials:

-

4-Hydroxyphenylacetic acid

-

10% Platinum on activated carbon (10% Pt/C)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

In a high-pressure reaction vessel, a mixture of 4-Hydroxyphenylacetic acid (1.0 g, 6.57 mmol) and 10% Pt/C (100 mg, 10 wt%) in D₂O (20 mL) is prepared.

-

The vessel is sealed and the atmosphere is replaced with nitrogen gas, followed by evacuation. This process is repeated three times.

-

The atmosphere is then replaced with hydrogen gas to a pressure of 1 atm.

-

The reaction mixture is stirred vigorously and heated to 150 °C for 24 hours.

-

After cooling to room temperature, the vessel is carefully depressurized.

-

The reaction mixture is filtered through a pad of celite to remove the Pt/C catalyst. The celite pad is washed with a small amount of D₂O.

-

The filtrate is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-Hydroxyphenylacetic acid-d₄ (ring deuterated).

-

Step 2: Benzylic Position Deuteration

This step targets the two benzylic protons for H-D exchange.

-

Materials:

-

4-Hydroxyphenylacetic acid-d₄ (from Step 1)

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

The 4-Hydroxyphenylacetic acid-d₄ obtained from the previous step is dissolved in D₂O (20 mL) in a high-pressure reaction vessel.

-

10% Pd/C (100 mg, 10 wt%) is added to the solution.

-

The vessel is sealed and purged with nitrogen, followed by hydrogen gas, similar to Step 1.

-

The mixture is heated to 120 °C and stirred for 48 hours.

-

After cooling and depressurization, the catalyst is removed by filtration through celite.

-

The filtrate is extracted with ethyl acetate (3 x 30 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. The yields and isotopic purity are estimates based on similar reactions reported in the literature.

| Step | Product | Starting Material | Theoretical Yield (g) | Estimated Actual Yield (g) | Estimated Yield (%) | Estimated Isotopic Purity (%) |

| 1 | 4-Hydroxyphenylacetic acid-d₄ | 4-Hydroxyphenylacetic acid | 1.03 | 0.82 | 80 | >95 (ring) |

| 2 | This compound | 4-Hydroxyphenylacetic acid-d₄ | 0.84 | 0.63 | 75 | >98 (total) |

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting material, partially deuterated species, and other impurities. A two-step purification process involving column chromatography followed by recrystallization is recommended.

Experimental Protocol: Purification

Step 1: Column Chromatography

-

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Ethyl acetate

-

-

Procedure:

-

A silica gel column is prepared using a slurry of silica gel in hexane.

-

The crude this compound is dissolved in a minimal amount of a 1:1 mixture of ethyl acetate and methanol and adsorbed onto a small amount of silica gel.

-

The solvent is evaporated, and the dry silica with the adsorbed product is loaded onto the top of the column.

-

The column is eluted with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, followed by a small percentage of methanol (e.g., hexane:ethyl acetate 9:1 to 1:1, then ethyl acetate with 1-5% methanol).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure.

-

Step 2: Recrystallization

-

Materials:

-

Chromatographically purified this compound

-

Ethyl acetate

-

-

Procedure:

-

The purified this compound is dissolved in a minimum amount of hot ethyl acetate.

-

Hot toluene is added dropwise until the solution becomes slightly cloudy.

-

The solution is allowed to cool slowly to room temperature, and then placed in an ice bath to facilitate crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold toluene, and dried under vacuum to yield pure this compound.

-

Quantitative Data

The following table summarizes the expected quantitative data for the purification of this compound.

| Purification Step | Starting Material | Estimated Recovery (%) | Final Purity (%) |

| Column Chromatography | Crude 4-HPAA-d6 | 85 | >95 |

| Recrystallization | Purified 4-HPAA-d6 | 90 | >99 |

Analysis and Characterization

The identity, purity, and isotopic enrichment of the final product should be confirmed by standard analytical techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of this compound and to determine the isotopic distribution and overall isotopic enrichment.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is used to confirm the absence or significant reduction of signals corresponding to the aromatic and benzylic protons, providing information on the degree of deuteration at specific sites.[2]

-

²H NMR can be used to directly observe the deuterium signals and confirm their positions in the molecule.[2]

-

¹³C NMR can also be used to confirm the carbon skeleton of the molecule.

-

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Purification Workflow

Caption: Purification process for this compound.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

4-Hydroxyphenylacetic acid-d6: A Technical Guide for Researchers

CAS Number: 100287-06-7

This technical guide provides an in-depth overview of 4-Hydroxyphenylacetic acid-d6 (4-HPA-d6), a deuterated analog of 4-Hydroxyphenylacetic acid (4-HPA). It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds as internal standards in quantitative analyses. This document covers the compound's properties, a detailed experimental protocol for its use in bioanalytical methods, and relevant metabolic pathways.

Core Compound Data

This compound is a reliable internal standard for mass spectrometry-based quantification of 4-Hydroxyphenylacetic acid. Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 100287-06-7 | N/A |

| Synonyms | (4-Hydroxyphenyl-2,3,5,6-d4)acetic-2,2-d2 Acid, 4-Hydroxybenzeneacetic-d6 Acid | N/A |

| Molecular Formula | C₈H₂D₆O₃ | N/A |

| Molecular Weight | 158.19 g/mol | N/A |

| Isotopic Enrichment | ≥98% | N/A |

| Appearance | White to off-white solid | N/A |

Spectroscopic and Analytical Data

| Spectroscopic Data (for 4-Hydroxyphenylacetic acid) | Details |

| ¹H NMR (400 MHz, DMSO-d6) | δ 9.30 (s, 1H), 7.05 (d, J=8.4 Hz, 2H), 6.68 (d, J=8.4 Hz, 2H), 3.40 (s, 2H) |

| ¹³C NMR (100 MHz, DMSO-d6) | δ 173.5, 156.1, 130.3, 125.6, 115.1, 40.1 |

| Mass Spectrometry (EI) | m/z 152 (M+), 107, 77 |

Experimental Protocol: Quantification of 4-Hydroxyphenylacetic Acid in Human Plasma using UPLC-MS/MS

The following is an adapted protocol for the quantification of 4-Hydroxyphenylacetic acid in human plasma using this compound as an internal standard. This protocol is based on established methods for similar analytes.

Materials and Reagents

-

4-Hydroxyphenylacetic acid (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve 4-Hydroxyphenylacetic acid and this compound in methanol.

-

Working Standard Solutions: Serially dilute the 4-Hydroxyphenylacetic acid stock solution with 50% methanol/water to prepare a series of calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol/water.

Sample Preparation

-

To 100 µL of human plasma, add 25 µL of the internal standard working solution (100 ng/mL 4-HPA-d6).

-

For calibration curve samples, add 25 µL of the appropriate 4-HPA working standard solution. For unknown samples, add 25 µL of 50% methanol/water.

-

Vortex the samples for 30 seconds.

-

Add 400 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

| Parameter | Condition |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |

| Ionization Mode | Negative |

| MRM Transitions | 4-HPA: 151.0 -> 107.0; 4-HPA-d6: 157.0 -> 113.0 |

| Collision Energy | Optimized for each transition |

Signaling and Metabolic Pathways

Metabolic Pathway of 4-Hydroxyphenylacetic Acid

4-Hydroxyphenylacetic acid is a metabolite derived from the amino acid tyrosine. It is also produced by gut microbiota from dietary polyphenols. The following diagram illustrates its primary metabolic pathway.

A Technical Guide to 4-Hydroxyphenylacetic acid-d6: Properties and Application as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Hydroxyphenylacetic acid-d6, a deuterated stable isotope-labeled compound. It details its physicochemical properties and explores its primary application as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).

Core Physicochemical Properties

This compound is the deuterated analog of 4-Hydroxyphenylacetic acid, a naturally occurring phenolic compound found in substances like olive oil and beer.[1][2] The incorporation of six deuterium (B1214612) atoms results in a higher molecular weight compared to its non-labeled counterpart, which is the key feature enabling its use in isotope dilution mass spectrometry.

Table 1: Physicochemical Data Summary

| Property | This compound | 4-Hydroxyphenylacetic acid (non-labeled) |

|---|---|---|

| Molecular Formula | C₈H₂D₆O₃[1] | C₈H₈O₃[2] |

| Molecular Weight | 158.18 g/mol [3][4] | 152.15 g/mol [5] |

| CAS Number | 100287-06-7[1][3] | 156-38-7[2] |

| Synonyms | (4-Hydroxyphenyl-2,3,5,6-d4)acetic-2,2-d2 Acid[6] | p-Hydroxyphenylacetic acid[2][5] |

Application in Bioanalysis: The Internal Standard

In quantitative LC-MS analysis, particularly in complex biological matrices like plasma or urine, analytical variability can arise from sample preparation, matrix effects (ion suppression or enhancement), and instrument fluctuations.[7] Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are considered the "gold standard" for mitigating these issues.[7][8]

A SIL-IS is chemically identical to the analyte of interest, causing it to exhibit nearly the same behavior during extraction, chromatography, and ionization.[8][9] Because it is distinguished from the native analyte by its mass-to-charge ratio (m/z), it allows for accurate quantification by correcting for procedural inconsistencies.[8]

The logical workflow for using a deuterated internal standard in a typical bioanalytical assay is outlined below.

Experimental Protocol: Quantification of 4-Hydroxyphenylacetic acid in Human Serum

This section provides a representative protocol for the quantification of 4-Hydroxyphenylacetic acid (4-HPAA) in human serum using 4-HPAA-d6 as an internal standard, based on common methodologies for similar analytes.[8][10]

3.1. Materials and Reagents

-

4-Hydroxyphenylacetic acid (analyte)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Ethyl acetate, HPLC grade

-

Ultrapure water

-

Human serum (blank)

3.2. Preparation of Solutions

-

Analyte Stock Solution (1 mg/mL): Prepare in methanol.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare 4-HPAA-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards and quality control (QC) samples. Prepare a working IS solution at a fixed concentration (e.g., 5 µmol/L) in a suitable solvent like 50% methanol.[10]

3.3. Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of serum sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 10 µL of the IS working solution to each tube (excluding blank matrix samples).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% ACN with 0.1% formic acid).

-

Inject the sample into the LC-MS/MS system.

3.4. LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analyte, followed by a wash and re-equilibration step.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for phenolic acids.

-

Monitoring: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be optimized by direct infusion.

The diagram below illustrates the core logic of the sample preparation phase of the protocol.

Conclusion

This compound is an essential tool for researchers requiring precise and accurate quantification of its non-labeled analogue in complex biological samples. Its use as an internal standard, in conjunction with a validated LC-MS/MS method, adheres to the best practices recommended by regulatory bodies for bioanalytical method development.[9][11] This approach ensures high-quality, reproducible data crucial for drug metabolism, pharmacokinetic studies, and clinical research.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-Hydroxyphenylacetic acid - Wikipedia [en.wikipedia.org]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Hydroxyphenylacetic acid | C8H8O3 | CID 127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Isotopic Purity of 4-Hydroxyphenylacetic acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 4-Hydroxyphenylacetic acid-d6 (4-HPAA-d6), a deuterated analog of the endogenous metabolite 4-Hydroxyphenylacetic acid. The incorporation of deuterium (B1214612) isotopes into molecules is a critical strategy in drug discovery and development, primarily for modifying metabolic profiles and for use as internal standards in quantitative bioanalysis. Ensuring high isotopic purity is paramount for the reliability and accuracy of these applications.

Core Data Summary

The isotopic and chemical purity of commercially available this compound is typically high, ensuring its suitability for sensitive research applications. The following table summarizes key quantitative data for a representative batch.

| Parameter | Specification |

| Chemical Formula | C₈H₂D₆O₃ |

| Molecular Weight | 158.18 g/mol |

| Isotopic Enrichment | 99.42% |

| Chemical Purity (HPLC) | 99.16% |

| Appearance | Off-white to pink solid |

| ¹H NMR Spectrum | Consistent with structure |

Data sourced from a representative Certificate of Analysis[1].

Understanding Isotopic Purity

Isotopic purity, or isotopic enrichment, refers to the percentage of a substance that contains the desired isotope at a specific position. For 4-HPAA-d6, this means that in 99.42% of the molecules, six hydrogen atoms have been replaced by deuterium. The remaining percentage consists of molecules with fewer deuterium atoms (e.g., d5, d4), which can arise from incomplete deuteration during synthesis or from isotopic exchange.

High isotopic purity is crucial as it minimizes interferences in mass spectrometry-based assays and ensures the stability of the isotope label.

Experimental Protocols for Purity Determination

The determination of isotopic and chemical purity of 4-HPAA-d6 relies on a combination of chromatographic and spectroscopic techniques. High-resolution mass spectrometry (HRMS) is the primary method for assessing isotopic enrichment, while High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to determine chemical purity and confirm structural integrity.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

Objective: To quantify the isotopic distribution of this compound and determine the percentage of the fully deuterated species.

Methodology: Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is employed to separate 4-HPAA-d6 from potential impurities and accurately measure the mass-to-charge ratio (m/z) of the molecular ions.

Experimental Workflow:

Caption: Workflow for Isotopic Purity Determination by LC-HRMS.

Detailed Protocol:

-

Sample Preparation: A stock solution of 4-HPAA-d6 is prepared in a suitable solvent such as a mixture of acetonitrile and water. This solution is then further diluted to an appropriate concentration for LC-MS analysis.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is typically used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) is employed to elute the analyte.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for acidic compounds like 4-HPAA.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to achieve accurate mass measurements and resolve the different isotopologues.[2][3][4]

-

Scan Range: A scan range encompassing the expected m/z values of the deuterated and non-deuterated species is selected.

-

-

Data Analysis:

-

The raw data is processed to extract the ion chromatograms for each isotopologue (d0 to d6).

-

The peak area for each isotopologue is integrated.

-

The isotopic purity is calculated as the percentage of the peak area of the d6 isotopologue relative to the sum of the peak areas of all isotopologues. Corrections for the natural abundance of isotopes should be applied for the most accurate results.[4]

-

Chemical Purity Determination by HPLC

Objective: To assess the presence of any non-isotopic impurities in the 4-HPAA-d6 sample.

Methodology: HPLC with UV detection is a standard method for determining the chemical purity of pharmaceutical compounds and related substances.

Experimental Workflow:

Caption: Workflow for Chemical Purity Determination by HPLC.

Detailed Protocol:

-

Sample Preparation: A solution of 4-HPAA-d6 is prepared in the mobile phase at a known concentration.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where 4-HPAA has significant absorbance (e.g., 275 nm).

-

-

Data Analysis: The area of the main peak (4-HPAA-d6) is compared to the total area of all peaks in the chromatogram. The chemical purity is expressed as the percentage of the main peak area relative to the total peak area.

Structural Confirmation by ¹H NMR

Objective: To confirm the chemical structure of 4-HPAA-d6 and assess the degree of deuteration at specific positions.

Methodology: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. In a highly deuterated compound like 4-HPAA-d6, the absence of signals at specific chemical shifts corresponding to the deuterated positions confirms the successful isotopic labeling.

Detailed Protocol:

-

Sample Preparation: The 4-HPAA-d6 sample is dissolved in a deuterated solvent (e.g., DMSO-d6, CDCl₃).

-

NMR Acquisition: A standard ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: The resulting spectrum is analyzed for the presence and integration of proton signals. For 4-HPAA-d6, the signals corresponding to the aromatic ring and the α-carbon of the acetic acid side chain should be significantly diminished or absent compared to the spectrum of the non-labeled compound. The remaining signals (e.g., from the hydroxyl and carboxylic acid protons, if not exchanged with the deuterated solvent) should be consistent with the structure. The consistency of the ¹H NMR spectrum with the expected structure is a key quality control parameter.[1]

Synthesis of this compound

While specific, proprietary methods for the synthesis of 4-HPAA-d6 are not publicly detailed, a general synthetic strategy would involve the use of deuterated starting materials. For instance, a common route to non-deuterated 4-HPAA is the reduction of 4-hydroxymandelic acid.[5] A plausible route for the d6-labeled compound could involve the use of a deuterated precursor for the synthesis of the mandelic acid derivative or direct deuteration of a suitable intermediate. The choice of deuterated reagents and reaction conditions is critical for achieving high isotopic enrichment.

Conclusion

The isotopic purity of this compound is a critical parameter that is rigorously controlled to ensure its performance in demanding research and development applications. Through the combined use of high-resolution mass spectrometry, HPLC, and NMR spectroscopy, the isotopic enrichment, chemical purity, and structural integrity of this important deuterated standard can be confidently established. The high purity of commercially available 4-HPAA-d6 makes it an ideal tool for researchers in drug metabolism, pharmacokinetics, and clinical diagnostics.

References

The Metabolic Pathway of 4-Hydroxyphenylacetic Acid: A Technical Guide for Researchers

An in-depth exploration of the microbial degradation and human metabolism of 4-hydroxyphenylacetic acid (4-HPAA), this technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the core metabolic pathways, quantitative enzymatic data, and detailed experimental protocols.

Introduction

4-Hydroxyphenylacetic acid (4-HPAA) is a phenolic acid of significant interest in various scientific fields. It is a key metabolite in both microbial and human systems. In humans, 4-HPAA is an endogenous product of phenylalanine and tyrosine metabolism.[1] Its levels in bodily fluids can serve as a biomarker for certain gastrointestinal diseases, such as small intestinal bacterial overgrowth (SIBO), and for monitoring protein metabolism.[1][2] In the microbial world, various bacteria utilize 4-HPAA as a carbon and energy source through specific degradation pathways.[3][4] Understanding these metabolic routes is crucial for applications in bioremediation, biotechnology, and for elucidating the complex interactions within the gut microbiome and their impact on human health.[5][6] This guide delves into the core enzymatic reactions, presents key quantitative data, and provides detailed experimental methodologies to facilitate further research in this area.

Core Metabolic Pathways

The metabolism of 4-HPAA proceeds through distinct pathways in microorganisms and humans. While both ultimately lead to central metabolic intermediates, the initial enzymatic steps and regulatory mechanisms differ significantly.

Microbial Degradation of 4-HPAA

In bacteria such as Escherichia coli, Pseudomonas putida, and Acinetobacter baumannii, the degradation of 4-HPAA is initiated by its conversion to 3,4-dihydroxyphenylacetate (3,4-DHPA).[3][7][8] This is a critical hydroxylation step that prepares the aromatic ring for subsequent cleavage. The pathway then proceeds through a series of enzymatic reactions to ultimately yield intermediates of the tricarboxylic acid (TCA) cycle.

The key enzymatic steps in the bacterial degradation of 4-HPAA are:

-

Hydroxylation: 4-Hydroxyphenylacetate (B1229458) is hydroxylated to 3,4-dihydroxyphenylacetate by the enzyme 4-hydroxyphenylacetate 3-monooxygenase .[7] This two-component enzyme system requires a flavin reductase to supply FADH₂.[3][9]

-

Ring Cleavage: The aromatic ring of 3,4-dihydroxyphenylacetate is cleaved by 3,4-dihydroxyphenylacetate 2,3-dioxygenase , yielding 5-carboxymethyl-2-hydroxymuconic semialdehyde.

-

Further Degradation: The resulting intermediate undergoes a series of reactions catalyzed by a dehydrogenase, a decarboxylase, a hydratase, and an aldolase, ultimately producing pyruvate (B1213749) and succinate, which can enter central metabolism.[10]

dot

Caption: Bacterial degradation pathway of 4-Hydroxyphenylacetic acid.

Human Metabolism of Tyrosine to 4-HPAA

In humans, 4-HPAA is a product of the catabolism of the amino acid tyrosine.[11] This pathway is primarily active in the liver. The production of 4-HPAA is a multi-step process involving several key enzymes. Elevated levels of 4-HPAA can be indicative of metabolic disorders related to tyrosine metabolism.[1]

The main steps in the human metabolic pathway from tyrosine to intermediates that can lead to 4-HPAA are:

-

Transamination: Tyrosine is converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase .

-

Oxidation: 4-hydroxyphenylpyruvate is then oxidized to homogentisate (B1232598) by 4-hydroxyphenylpyruvate dioxygenase .

-

Ring Cleavage: Homogentisate is cleaved by homogentisate 1,2-dioxygenase to form maleylacetoacetate.[10][12]

-

Isomerization: Maleylacetoacetate is isomerized to fumarylacetoacetate by maleylacetoacetate isomerase .[13]

-

Hydrolysis: Finally, fumarylacetoacetate hydrolase cleaves fumarylacetoacetate into fumarate (B1241708) and acetoacetate, which are central metabolites.[14] 4-HPAA can be formed from 4-hydroxyphenylpyruvate through the action of 4-hydroxyphenylpyruvate dioxygenase.[11]

dot

Caption: Human tyrosine metabolism leading to 4-HPAA and central metabolites.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in the 4-HPAA metabolic pathways.

Table 1: Kinetic Parameters of Key Enzymes in 4-HPAA Metabolism

| Enzyme | Organism/Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Specific Activity (µmol·min⁻¹·mg⁻¹) | EC Number |

| 4-Hydroxyphenylacetate 3-Hydroxylase | Escherichia coli | 4-Hydroxyphenylacetate | - | - | - | 1.14.14.9 |

| Homogentisate 1,2-Dioxygenase | Human | Homogentisate | 28.6 ± 6.2 | 16 | 28.3 ± 0.6 | 1.13.11.5 |

| Homogentisate 1,2-Dioxygenase | Human | O₂ | 1240 ± 160 | - | - | 1.13.11.5 |

| Homogentisate 1,2-Dioxygenase | Aspergillus nidulans | Homogentisate | 9 | - | - | 1.13.11.5 |

| Maleylacetoacetate Isomerase | Human | Maleylacetone | - | - | - | 5.2.1.2 |

| Fumarylacetoacetate Hydrolase | Human | Fumarylacetoacetate | - | - | - | 3.7.1.2 |

Data compiled from multiple sources.[7][10][13][15][16][17]

Table 2: Concentrations of 4-HPAA in Human Biological Fluids

| Biological Fluid | Condition | Concentration Range |

| Urine | Healthy Adults | 0 - 29 mmol/mol creatinine |

| Urine | Following Green Tea Consumption | Significantly increased |

| Plasma | Following Green Tea Consumption | Significantly increased |

Data compiled from multiple sources.[18][19][20][21][22]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the 4-HPAA metabolic pathway.

Assay for 4-Hydroxyphenylacetate 3-Hydroxylase Activity

This protocol is adapted from the characterization of the E. coli enzyme.[23][24]

Principle: The activity of 4-hydroxyphenylacetate 3-hydroxylase is determined by measuring the conversion of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate using high-pressure liquid chromatography (HPLC).

Materials:

-

20 mM Potassium Phosphate (B84403) (KPi) buffer, pH 7.0

-

10 µM Flavin Adenine Dinucleotide (FAD)

-

1 mM 4-Hydroxyphenylacetate

-

2 mM NADH

-

Catalase (90 U/mL)

-

Flavin Reductase (Fre)

-

Purified 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB)

-

HPLC system with a C18 reverse-phase column

-

Mobile phase suitable for separating phenolic acids (e.g., acetonitrile/water with 0.1% formic acid)

-

UV detector

Procedure:

-

Prepare a reaction mixture containing 20 mM KPi buffer (pH 7.0), 10 µM FAD, 1 mM 4-hydroxyphenylacetate, 2 mM NADH, and 90 U/mL of catalase.

-

Add a suitable amount of Flavin Reductase (Fre) to the reaction mixture.

-

Initiate the reaction by adding a known amount of purified 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB).

-

Incubate the reaction mixture at 24°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC to quantify the amount of 3,4-dihydroxyphenylacetate formed.

-

Monitor the separation at a wavelength where 3,4-dihydroxyphenylacetate has a strong absorbance (e.g., 280 nm).

-

Calculate the enzyme activity based on the rate of product formation. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 nmol of 3,4-dihydroxyphenylacetate per minute under the specified conditions.

Assay for Homogentisate 1,2-Dioxygenase Activity

This protocol is based on spectrophotometric measurement of homogentisate consumption.[17][25]

Principle: The activity of homogentisate 1,2-dioxygenase is determined by monitoring the decrease in absorbance at a specific wavelength as homogentisate is consumed.

Materials:

-

Phosphate buffer (e.g., 50 mM, pH 6.5-7.0)

-

Homogentisate solution (substrate)

-

Purified or crude homogentisate 1,2-dioxygenase

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer.

-

Add a known concentration of homogentisate to the cuvette.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the enzyme solution to the cuvette and mix quickly.

-

Immediately start monitoring the decrease in absorbance at a wavelength where homogentisate absorbs (e.g., 290 nm).

-

Record the absorbance change over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.

-

Determine the enzyme activity using the molar extinction coefficient of homogentisate at the measured wavelength.

HPLC Analysis of 4-HPAA and its Metabolites

Principle: Reversed-phase high-pressure liquid chromatography (RP-HPLC) is used to separate and quantify 4-HPAA and its metabolites based on their polarity.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, and UV or electrochemical detector.

-

C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Standards of 4-HPAA and its expected metabolites.

Procedure:

-

Sample Preparation:

-

For urine samples, dilute with water and filter through a 0.22 µm filter.

-

For plasma or serum, perform protein precipitation by adding 3 volumes of ice-cold methanol, vortex, and centrifuge. Filter the supernatant.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Use a gradient elution program, for example:

-

0-5 min: 5% B

-

5-20 min: Gradient from 5% to 50% B

-

20-25 min: 50% B

-

25-30 min: Return to 5% B and equilibrate.

-

-

Set the flow rate (e.g., 1.0 mL/min).

-

Set the detector wavelength (e.g., 275 nm for UV detection).

-

-

Analysis:

-

Inject a known volume of the prepared sample.

-

Run the HPLC method and record the chromatogram.

-

Identify and quantify the peaks by comparing their retention times and peak areas to those of the standards.

-

dot

Caption: A typical workflow for the analysis of 4-HPAA using HPLC.

References

- 1. Slow-onset inhibition of fumarylacetoacetate hydrolase by phosphinate mimics of the tetrahedral intermediate: kinetics, crystal structure and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 3. mdpi.com [mdpi.com]

- 4. Pathways of 4-hydroxybenzoate degradation among species of Bacillus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-Hydroxyphenylacetate 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 8. Molecular characterization of the 4-hydroxyphenylacetate catabolic pathway of Escherichia coli W: engineering a mobile aromatic degradative cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Hydroxyphenylacetate 3-Hydroxylase (4HPA3H): A Vigorous Monooxygenase for Versatile O-Hydroxylation Applications in the Biosynthesis of Phenolic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kinetic analysis of human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Maleylacetoacetate isomerase - Wikipedia [en.wikipedia.org]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. Steady-state kinetics and inhibition of anaerobically purified human homogentisate 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Kinetics of the biotransformation of maleylacetone and chlorofluoroacetic acid by polymorphic variants of human glutathione transferase zeta (hGSTZ1-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Spectrophotometric determination of homogentisate using Aspergillus nidulans homogentisate dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phenolic acid concentrations in plasma and urine from men consuming green or black tea and potential chemopreventive properties for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Phenolic acid concentrations in plasma and urine from men consuming green or black tea and potential chemopreventive properties for colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 21. 4-Hydroxyphenylacetic - Organic Acids, Comprehensive, Quantitative - Lab Results explained | HealthMatters.io [healthmatters.io]

- 22. 4-Hydroxyphenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 23. Characterization of 4-Hydroxyphenylacetate 3-Hydroxylase (HpaB) of Escherichia coli as a Reduced Flavin Adenine Dinucleotide-Utilizing Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. Human HGD(Homogentisate-1,2-Dioxygenase) ELISA Kit [elkbiotech.com]

4-Hydroxyphenylacetic Acid: An In-Depth Technical Guide to its Role as a Biomarker for Small Intestinal Bacterial Overgrowth (SIBO)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Intestinal Bacterial Overgrowth (SIBO) is a clinical condition characterized by an excessive number of bacteria in the small intestine, leading to a variety of gastrointestinal and systemic symptoms. The diagnosis of SIBO can be challenging, often relying on invasive techniques like jejunal aspirate culture, which is considered the gold standard, or indirect methods such as breath tests, which have limitations in sensitivity and specificity.[1][2] Consequently, there is a growing interest in identifying reliable, non-invasive biomarkers for SIBO. One such promising biomarker is 4-Hydroxyphenylacetic acid (4-HPAA), a microbial metabolite found in urine.[1][3][4][5][6]

This technical guide provides a comprehensive overview of 4-HPAA as a biomarker for SIBO. It delves into the metabolic pathways leading to its production, detailed experimental protocols for its quantification, and a summary of available data on its clinical utility.

Metabolic Origin of 4-Hydroxyphenylacetic Acid

4-Hydroxyphenylacetic acid is a phenolic acid produced primarily from the metabolism of the aromatic amino acid tyrosine by gut microbiota.[3][5][7] An overgrowth of certain bacteria in the small intestine, particularly species of Clostridium, can lead to increased production of 4-HPAA, which is then absorbed into the bloodstream and subsequently excreted in the urine.[3][4][5][6][8]

The metabolic conversion of tyrosine to 4-HPAA involves a multi-step enzymatic process within the gut bacteria. While the complete pathway is still under investigation, key enzymatic reactions have been identified.[7][9][10]

Data Presentation: Urinary 4-HPAA Levels

| Reporting Laboratory/Source | Reference Range (mmol/mol creatinine) | Clinical Significance of Elevated Levels |

| A Health Interpretive Guide | 0 - 29 | Associated with Clostridia overgrowth, SIBO, or small bowel disease. May also indicate celiac disease.[4] |

| Rupa Health | ≤ 18 | Associated with SIBO, cystic fibrosis, celiac disease, and other small bowel diseases.[5] |

| HealthMatters.io | 0 - 19 | Associated with Clostridia overgrowth, SIBO, or small bowel disease.[6] |

Experimental Protocols for 4-HPAA Quantification

The quantification of 4-HPAA in urine is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][11][12]

Workflow for SIBO Diagnosis using Urinary 4-HPAA

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and widely used method for the analysis of urinary organic acids. The following protocol is a synthesized methodology based on common practices.[3][11]

1. Sample Preparation:

-

Internal Standard Addition: To a 1 mL aliquot of urine, add a known concentration of an appropriate internal standard (e.g., a stable isotope-labeled 4-HPAA or a structurally similar compound not present in urine).

-

Acidification: Acidify the urine sample to a pH < 2 with a strong acid (e.g., 6M HCl).

-

Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. Repeat the extraction twice.

-

Drying: Pool the organic extracts and dry them under a stream of nitrogen gas.

-

Derivatization: To the dried residue, add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)) and incubate to convert the 4-HPAA to its volatile trimethylsilyl (B98337) (TMS) derivative.

2. GC-MS Analysis:

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes

-

Ramp 1: 5°C/min to 150°C

-

Ramp 2: 10°C/min to 300°C, hold for 5 minutes

-

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for the TMS derivative of 4-HPAA and the internal standard.

-

3. Quantification:

-

Generate a calibration curve using standard solutions of 4-HPAA of known concentrations.

-

Calculate the concentration of 4-HPAA in the urine samples based on the peak area ratio of the analyte to the internal standard.

-

Normalize the results to urinary creatinine (B1669602) concentration to account for variations in urine dilution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity for the quantification of 4-HPAA. The following is a representative protocol.[12]

1. Sample Preparation:

-

Internal Standard Addition: Add a stable isotope-labeled internal standard to a 100 µL aliquot of urine.

-

Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile) to the urine sample, vortex, and centrifuge to pellet the precipitated proteins.

-

Dilution: Dilute the supernatant with an appropriate mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class (or equivalent)

-

Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Gradient Elution:

-

Initial: 5% B

-

0-5 min: Linear gradient to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Return to 5% B

-

7.1-10 min: Re-equilibration at 5% B

-

-

Mass Spectrometer: SCIEX Triple Quad 6500+ (or equivalent)

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Monitor specific precursor-to-product ion transitions for 4-HPAA and its internal standard.

-

3. Quantification:

-

Construct a calibration curve using serially diluted standards of 4-HPAA.

-

Determine the concentration of 4-HPAA in the urine samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

-

Normalize the results to urinary creatinine concentration.

Logical Relationships and Clinical Implications

The elevation of urinary 4-HPAA is a direct consequence of the metabolic activity of an overgrown bacterial population in the small intestine. This relationship provides a non-invasive window into the gut microbiome's function and its potential dysregulation in SIBO.

The measurement of urinary 4-HPAA offers a promising, non-invasive approach to aid in the diagnosis of SIBO. Its quantification can provide valuable information for clinicians and researchers, potentially reducing the reliance on more invasive and less specific diagnostic methods. For drug development professionals, urinary 4-HPAA could serve as a valuable pharmacodynamic biomarker to assess the efficacy of novel therapeutics targeting the gut microbiome and SIBO.

Conclusion

4-Hydroxyphenylacetic acid is a significant microbial metabolite that holds considerable promise as a non-invasive biomarker for SIBO. Its elevated urinary excretion is strongly associated with the overgrowth of specific gut bacteria, particularly Clostridium species. Standardized and validated analytical methods, such as GC-MS and LC-MS/MS, are essential for the accurate quantification of 4-HPAA in a clinical and research setting. While further studies are needed to establish definitive quantitative correlations with gold-standard diagnostic methods for SIBO, the existing evidence supports the utility of urinary 4-HPAA analysis as a valuable tool in the investigation and management of this complex gastrointestinal disorder. This guide provides a foundational resource for researchers, scientists, and drug development professionals interested in leveraging this biomarker in their work.

References

- 1. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 2. Diagnosis by Microbial Culture, Breath Tests and Urinary Excretion Tests, and Treatments of Small Intestinal Bacterial Overgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aurametrix.weebly.com [aurametrix.weebly.com]

- 4. Optimisation of Urine Sample Preparation for Headspace-Solid Phase Microextraction Gas Chromatography-Mass Spectrometry: Altering Sample pH, Sulphuric Acid Concentration and Phase Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 6. 4-Hydroxyphenylacetic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 7. 4-Hydroxyphenylacetate 3-monooxygenase - Wikipedia [en.wikipedia.org]

- 8. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]

- 9. A gut bacterial pathway metabolizes aromatic amino acids into nine circulating metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. metbio.net [metbio.net]

- 12. erndim.org [erndim.org]

The Ubiquitous Presence of 4-Hydroxyphenylacetic Acid: A Technical Guide to its Natural Occurrence, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetic acid (4-HPAA), a phenolic acid with the chemical formula C₈H₈O₃, is a compound of significant interest in various scientific disciplines due to its widespread natural occurrence and diverse biological activities. This technical guide provides an in-depth exploration of 4-HPAA, covering its presence in the natural world, from microorganisms to plants and animals. It further delves into the intricate biosynthetic and metabolic pathways, its role in cellular signaling, and detailed methodologies for its extraction and quantification. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and related fields.

Natural Occurrence of 4-Hydroxyphenylacetic Acid

4-HPAA is a metabolite found across different biological kingdoms, highlighting its fundamental role in biochemistry.[1][2] Its presence is well-documented in plants, microorganisms, and animals, including humans.

In Plants

4-HPAA has been identified in various plant species and food products derived from them. Notably, it is found in olive oil and beer.[3] The Chinese herb Aster tataricus is another significant natural source of this compound.[1]

In Microorganisms

Microorganisms are prolific producers of 4-HPAA. The gut microbiota, in particular, plays a crucial role in its synthesis from dietary precursors like aromatic amino acids and polyphenols.[4] Specific genera of gut bacteria, such as Clostridia and Eubacteriaceae, are known to produce 4-HPAA.[1][5][6] Beyond the gut, various fungi, including Neofusicoccum parvum, and yeasts like Saccharomyces cerevisiae, also synthesize this compound.[2]

In Animals and Humans

In animals and humans, 4-HPAA is an endogenous metabolite of the aromatic amino acids tyrosine and phenylalanine.[5] It can be found in various tissues and biofluids. Elevated urinary levels of 4-HPAA are often associated with certain medical conditions, such as small intestinal bacterial overgrowth (SIBO), cystic fibrosis, and celiac disease, making it a valuable biomarker.[1][5]

Quantitative Data on 4-Hydroxyphenylacetic Acid Occurrence

The concentration of 4-HPAA varies significantly depending on the source and the physiological or pathological state of the organism. The following tables summarize the reported concentrations of 4-HPAA in various matrices.

Table 1: Concentration of 4-HPAA in Human Biological Fluids

| Biological Matrix | Condition | Concentration Range | Reference |

| Urine | Healthy Adults | 0 - 29 mmol/mol creatinine | [3][7] |

| Urine | Healthy Males (Age 13 and Over) | 0 - 18 mmol/mol creatinine | [8] |

| Urine | Healthy Children | Normal background levels | [9] |

| Urine | Small Intestinal Bacterial Overgrowth (SIBO) | Elevated levels | [7][8] |

| Urine | Celiac Disease, Cystic Fibrosis | Elevated levels | [7][8] |

| Plasma | Healthy Adults (Fasting) | Higher than non-fasting | [10] |

| Plasma | Healthy Adults (Non-fasting) | Lower than fasting | [10] |

Table 2: Concentration of 4-HPAA in Food and Beverages

| Food/Beverage | Concentration Range | Reference |

| Beer | Varies | [11] |

| Olive Oil | Present | [2] |

Table 3: Production of 4-HPAA by Engineered Microorganisms

| Microorganism | Engineering Strategy | Production Titer | Reference | |---|---|---| | Escherichia coli | CRISPRi-based cofactor engineering | 28.57 g/L |[4][12] | | Escherichia coli | Biosensor-assisted evolution and genome shuffling | 25.42 g/L |[13] | | Escherichia coli | Directed evolution and dynamic pathway regulation | 17.39 g/L |[4] | | Escherichia coli | Deletion of NADPH- and ATP-consuming genes | 6.32 to 7.76 g/L |[4][5] |

Biosynthesis and Metabolism

The production and degradation of 4-HPAA involve several key metabolic pathways, primarily originating from the catabolism of aromatic amino acids.

Biosynthesis from Tyrosine

The primary biosynthetic route for 4-HPAA in many organisms starts with the amino acid L-tyrosine. This pathway involves a series of enzymatic reactions, including transamination and decarboxylation steps. In microorganisms, the Ehrlich pathway is a notable route for the production of 4-HPAA and other aromatic compounds.

Metabolism of 4-HPAA

Once formed, 4-HPAA can be further metabolized. In some bacteria, it can be hydroxylated to form 3,4-dihydroxyphenylacetic acid (DOPAC), a catecholamine metabolite. In humans, 4-HPAA and its metabolites are typically conjugated with glucuronic acid or sulfate (B86663) in the liver to increase their water solubility and facilitate their excretion in urine.

Biological Signaling Pathways

4-HPAA is not merely a metabolic byproduct; it actively participates in cellular signaling, influencing various physiological and pathological processes.

SIRT1 Signaling Pathway

Recent studies have highlighted the role of 4-HPAA in activating the SIRT1 (Sirtuin 1) signaling pathway. This pathway is a key regulator of metabolism, and its activation by 4-HPAA has been linked to beneficial effects on obesity and glucose intolerance. 4-HPAA, derived from the gut microbial metabolism of resveratrol, can upregulate SIRT1, leading to the browning of white adipose tissue and increased thermogenesis.

Nrf2 and NF-κB Signaling Pathways

4-HPAA has been shown to possess antioxidant and anti-inflammatory properties, which are mediated, in part, through its influence on the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathways. These two pathways have a complex interplay, often exhibiting reciprocal regulation. 4-HPAA can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes, while simultaneously inhibiting the pro-inflammatory NF-κB pathway.

Experimental Protocols

Accurate quantification of 4-HPAA in various biological matrices is crucial for research and clinical applications. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the analytical technique.

-

Protein Precipitation (for plasma/serum): This is a common method for removing proteins that can interfere with the analysis. A typical protocol involves the addition of a cold organic solvent, such as methanol (B129727) or acetonitrile, to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

Liquid-Liquid Extraction (for urine/plasma): This technique separates analytes based on their differential solubility in two immiscible liquids. For 4-HPAA, which is a weak acid, the sample is typically acidified to protonate the carboxylic acid group, making it more soluble in an organic solvent like ethyl acetate.

-

Solid-Phase Extraction (SPE): SPE provides a more selective cleanup and concentration of the analyte. For 4-HPAA, a reversed-phase or ion-exchange sorbent can be used.

HPLC and LC-MS/MS Analysis

The following provides a general workflow and typical parameters for the analysis of 4-HPAA.

Table 4: Typical HPLC and LC-MS/MS Parameters for 4-HPAA Analysis

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile or methanol with 0.1% formic acid or acetic acid |

| Gradient | A gradient elution is typically used, starting with a high percentage of mobile phase A. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode |

| Precursor Ion (m/z) | 151.0 |

| Product Ions (m/z) | 107.0, 93.0 (for quantification and qualification) |

| Collision Energy | Optimized for the specific instrument |

Conclusion

4-Hydroxyphenylacetic acid is a naturally occurring compound with a diverse and significant presence across the biological landscape. Its role as a metabolite of aromatic amino acids and a product of gut microbial activity underscores the intricate connections between diet, microbiota, and host metabolism. The involvement of 4-HPAA in key signaling pathways, such as SIRT1, Nrf2, and NF-κB, highlights its potential as a therapeutic target and a biomarker for various diseases. The detailed experimental protocols provided in this guide offer a foundation for researchers to accurately quantify and further investigate the multifaceted roles of this important phenolic acid. As research continues to unravel the complexities of its biological functions, 4-HPAA is poised to remain a molecule of considerable interest in the fields of medicine, nutrition, and drug development.

References

- 1. 4-Hydroxyphenylacetic Acid | Rupa Health [rupahealth.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Hydroxyphenylacetic Acid - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. Gut microbiota-derived 4-hydroxyphenylacetic acid (4-HPAA) inhibits weight gain and is negatively associated with childhood obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. 4-Hydroxyphenylacetic (Males Age 13 and Over) - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 9. Measurement of 4-hydroxyphenylacetic aciduria as a screening test for small-bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Plasma concentrations of p- and m-hydroxyphenylacetic acid and phenylacetic acid in humans: gas chromatographic--high-resolution mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physiological Mechanisms by Which the Functional Ingredients in Beer Impact Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATP and NADPH engineering of Escherichia coli to improve the production of 4-hydroxyphenylacetic acid using CRISPRi - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosensor-assisted evolution for high-level production of 4-hydroxyphenylacetic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 4-Hydroxyphenylacetic acid-d6 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the quality control of 4-Hydroxyphenylacetic acid-d6. This deuterated internal standard is critical for accurate quantification in mass spectrometry-based studies, particularly in metabolomics and pharmacokinetic research.

Data Presentation

The following tables summarize the key quality control specifications for this compound, compiled from various certificates of analysis.

Table 1: General Properties and Identification

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 4-Hydroxybenzeneacetic-d6 Acid, (p-Hydroxyphenyl)acetic-d6 Acid |

| CAS Number | 100287-06-7 |

| Molecular Formula | C₈H₂D₆O₃[1] |

| Molecular Weight | 158.18 g/mol [1][2] |

| Appearance | Off-white to pink solid[1] |

Table 2: Purity and Isotopic Enrichment

| Analytical Test | Method | Result |

| Chemical Purity | HPLC | 99.16%[1] |

| Isotopic Enrichment | Mass Spectrometry / qNMR | 99.42%[1] |

| Structural Confirmation | ¹H NMR | Consistent with structure[1] |

Experimental Protocols

Detailed methodologies for the key analytical experiments are outlined below. These protocols are representative of standard practices for the quality control of deuterated analytical standards.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is used to assess the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically employed for optimal separation of phenolic acids.

-

Solvent A: Water with 0.1% Formic Acid

-

Solvent B: Acetonitrile with 0.1% Formic Acid

-

-

Gradient Program:

-

Start with a low percentage of Solvent B (e.g., 10%)

-

Linearly increase to a high percentage of Solvent B (e.g., 90%) over 15-20 minutes.

-

Hold for a few minutes before returning to initial conditions for column re-equilibration.

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm

-

Injection Volume: 10 µL

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, such as methanol (B129727) or the initial mobile phase composition, to a known concentration.

Data Analysis:

The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all observed peaks.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy is used to confirm the chemical structure of the molecule. For a deuterated compound like this compound, the absence of signals at the deuterated positions confirms successful labeling.

Instrumentation and Parameters:

-

NMR Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Solvent: A suitable deuterated solvent in which the sample is soluble, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Methanol-d4.

-

Sample Preparation: A small amount of the sample is dissolved in the deuterated solvent.

-

Typical Acquisition Parameters:

-

Pulse Program: Standard single pulse experiment.

-

Number of Scans: 16-64 scans to achieve adequate signal-to-noise ratio.

-

Relaxation Delay: 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Data Analysis:

The resulting spectrum is analyzed for the presence of expected proton signals and the absence of signals where deuterium (B1214612) atoms are expected. The chemical shifts, splitting patterns, and integration of the remaining proton signals should be consistent with the non-deuterated regions of the 4-Hydroxyphenylacetic acid structure.

Isotopic Enrichment Determination by Mass Spectrometry

Mass spectrometry is a primary technique for determining the isotopic enrichment of the deuterated standard. This is crucial for its use as an internal standard in quantitative analyses.

Instrumentation and Conditions:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

-

Ionization Source: Electrospray Ionization (ESI) in negative ion mode is commonly used for acidic compounds.

-

Sample Introduction: The sample can be introduced via direct infusion or through a liquid chromatography system (LC-MS).

-

Mass Spectrometer Parameters:

-

Capillary Voltage: 2.5-3.5 kV

-

Source Temperature: 120-150 °C

-

Desolvation Gas Flow: 600-800 L/hr

-

Collision Energy: Low energy for full scan analysis to observe the molecular ion.

-

Data Analysis:

The isotopic distribution of the molecular ion peak is analyzed. The relative intensities of the ion corresponding to the fully deuterated molecule (d6) and any ions corresponding to lower deuteration levels (d0 to d5) are used to calculate the isotopic enrichment.

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

References

A Technical Guide to 4-Hydroxyphenylacetic acid-d6 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and technical specifications of 4-Hydroxyphenylacetic acid-d6 (4-HPAA-d6), a deuterated internal standard crucial for accurate quantification in mass spectrometry-based bioanalytical studies. This document outlines its chemical properties, commercial sources, and a detailed experimental protocol for its application in metabolic and pharmacokinetic research.

Core Compound Information

This compound (deuterated 4-HPAA) is a stable isotope-labeled version of 4-Hydroxyphenylacetic acid, a significant metabolite derived from the microbial breakdown of polyphenols and aromatic amino acids in the gut. Its deuteration makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis, as it shares near-identical physicochemical properties with the endogenous analyte but is distinguishable by its higher mass. This allows for precise correction of matrix effects and variations during sample preparation and analysis.

Commercial Suppliers and Product Specifications

Several commercial suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent vendors to facilitate easy comparison.

| Supplier | Product Code/CAS No. | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-N1902S / 100287-06-7 | 99.16% (HPLC)[1] | 99.42%[1] | 1mg, 5mg, 10mg |

| LGC Standards | TRC-H949062 / 100287-06-7 | Data not readily available | Data not readily available | 50mg, 100mg |

| Pharmaffiliates | PA STI 088653 / 100287-06-7 | Data not readily available | Data not readily available | Inquire for details |